OSH45 protein
CAS No.: 170138-61-1
Cat. No.: VC0222348
Molecular Formula: C33H33FO6
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 170138-61-1 |
---|---|
Molecular Formula | C33H33FO6 |
Molecular Weight | 0 |
Introduction
Molecular Identification and Origin
Discovery and Classification
OSH45 was identified as one of three cDNA clones (along with OSH42 and OSH44) isolated from rice that encode homeodomain sequences in the C-terminal region . The name "OSH" likely stands for "Oryza sativa homeobox," reflecting its origin and classification as a homeobox gene. These homeobox genes are crucial regulatory components in plant development, with the homeodomain serving as a DNA-binding motif that allows these proteins to function as transcription factors.
Genetic Organization
The transcripts corresponding to OSH45 and its related proteins (OSH42 and OSH44) are encoded by a single gene located on rice chromosome 8 . This genetic arrangement suggests that the different protein variants arise through alternative RNA processing rather than from separate genes. The organization of this gene includes multiple exons that are differentially processed to generate distinct transcripts with varying functional properties.
Structural Characteristics
Protein Domains and Motifs
OSH45 contains several distinct domains that contribute to its function as a regulatory protein:
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Homeodomain Region: Located in the C-terminal region, this domain is highly conserved among OSH42, OSH44, and OSH45 proteins . The homeodomain typically consists of approximately 60 amino acids arranged in a helix-turn-helix structure that facilitates binding to specific DNA sequences.
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Acidic Amino Acid-Rich Region: Present in all three related proteins (OSH42, OSH44, and OSH45), this region functions as a transactivation domain . Experimental evidence using the GAL4 DNA-binding domain demonstrates that this acidic region activates the expression of reporter genes controlled by the GAL4 target sequence.
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Alanine and Glycine-Rich Region: Found exclusively in the larger transcript variant, this region is positioned on the N-terminal side of the acidic region and has significant regulatory properties .
Structural Features of Knox Family Proteins
As a member of the Knox family of homeodomain proteins, OSH45 likely shares structural characteristics with other members of this group:
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C-Terminal Homeodomain: The homeodomain in Knox proteins is typically located near the C-terminal end of the protein .
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TALE Superclass Structure: Knox proteins belong to the TALE (three amino acid loop extension) superclass, characterized by three extra amino acids between helix 1 and helix 2 of the homeodomain .
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ELK Motif: Just upstream of the homeodomain, Knox proteins typically contain a highly conserved motif termed ELK (after the first three amino acids), which may facilitate protein-protein interactions or serve as a nuclear localization signal .
Transcriptional Processing and Expression
Differential Transcription
One of the most interesting aspects of OSH45 is its complex transcriptional processing. The gene encoding OSH45 produces transcripts of different sizes through differential transcription initiation :
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Larger Transcript: Comprised of exons 1 and 3-7, this transcript is constitutively expressed in all tissues tested .
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Smaller Transcript: Comprised of exons 2-7, this transcript shows tissue-specific expression patterns, being present in leaves, stems, and rachis but absent in roots, flowers, and suspension callus cells .
Alternative Splicing
In addition to differential transcription initiation, the transcripts undergo alternative splicing at three different acceptor sites in intron 6 . This alternative splicing occurs in all tissues tested, suggesting it is a fundamental mechanism for generating protein diversity from this gene. The physiological significance of these different splice variants remains to be fully elucidated.
Tissue-Specific Expression Pattern
The expression pattern of OSH45 transcripts shows distinct tissue specificity:
Table 1: Tissue-Specific Expression of OSH45 Transcripts
Transcript Type | Leaves | Stems | Rachis | Roots | Flowers | Suspension Callus |
---|---|---|---|---|---|---|
Larger (exons 1, 3-7) | Present | Present | Present | Present | Present | Present |
Smaller (exons 2-7) | Present | Present | Present | Absent | Absent | Absent |
This differential expression pattern suggests that the smaller transcript may have specialized functions in vegetative tissues, while the larger transcript serves more general cellular functions across all tissue types .
Functional Properties
Transactivation Activity
Functional studies using the GAL4 DNA-binding domain of yeast have provided insights into the activity of various protein domains of OSH45:
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Acidic Region Activity: The acidic amino acid-rich region functions as a transactivation domain, capable of activating the expression of reporter genes controlled by the GAL4 target sequence .
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Regulatory Function of the Alanine/Glycine-Rich Region: The alanine and glycine-rich region, unique to the larger transcript, completely suppresses the transactivation activity of the acidic region . This suggests a complex regulatory mechanism where the larger transcript produces a protein that cannot activate target gene expression, while the smaller transcript produces a protein that can activate its target genes.
Table 2: Functional Domains and Their Activities in OSH45
Domain | Location | Function |
---|---|---|
Homeodomain | C-terminal region | DNA binding |
Acidic amino acid-rich region | Near the homeodomain | Transactivation |
Alanine and glycine-rich region | N-terminal to acidic region | Suppression of transactivation |
Comparative Analysis with Related Knox Genes
Context Within Knox Gene Family
OSH45 belongs to a larger family of Knox genes in rice, which includes other members such as OSH1, OSH6, OSH15, OSH43, and OSH71 . These genes share structural similarities but may have distinct functional roles in plant development.
Research Significance and Future Directions
Importance in Plant Development
The complex transcriptional processing and tissue-specific expression patterns of OSH45 suggest it plays important roles in rice development. The differential activity of the smaller and larger transcripts indicates a sophisticated regulatory mechanism that may be crucial for proper tissue development and function.
Areas for Further Investigation
Several aspects of OSH45 warrant further investigation:
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Target Genes: Identification of the specific DNA sequences recognized by the OSH45 homeodomain and the genes regulated by this protein would provide insight into its biological function.
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Protein Interactions: Determining whether OSH45 interacts with other proteins, particularly other transcription factors, would help elucidate its role in transcriptional networks.
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Functional Significance of Alternative Splicing: Understanding the biological significance of the different splice variants and their tissue-specific expression patterns could reveal important regulatory mechanisms.
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Connection with Casein Kinase Activity: Clarifying the relationship between OSH45 and casein kinase I-like activity could uncover novel functional aspects of this protein.
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